molecular formula C10H5BrClNO2 B2563818 7-Bromo-1-chloroisoquinoline-3-carboxylic acid CAS No. 1600878-07-6

7-Bromo-1-chloroisoquinoline-3-carboxylic acid

Cat. No. B2563818
CAS RN: 1600878-07-6
M. Wt: 286.51
InChI Key: BCPWFPCGEVIXIE-UHFFFAOYSA-N
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Description

7-Bromo-1-chloroisoquinoline-3-carboxylic acid is an organic chemical synthesis intermediate . It has a molecular weight of 286.51 .


Molecular Structure Analysis

The InChI code for 7-Bromo-1-chloroisoquinoline-3-carboxylic acid is 1S/C10H5BrClNO2/c11-6-2-1-5-3-8 (10 (14)15)13-9 (12)7 (5)4-6/h1-4H, (H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Photolabile Protecting Groups

One of the notable applications involves the use of brominated hydroxyquinoline, a compound closely related to 7-Bromo-1-chloroisoquinoline-3-carboxylic acid, as a photolabile protecting group for carboxylic acids. This compound exhibits greater photon quantum efficiency compared to other esters and demonstrates sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis and Chemical Properties

The synthesis of derivatives closely related to 7-Bromo-1-chloroisoquinoline-3-carboxylic acid has been documented, highlighting methods for creating complex molecules that could serve as intermediates in pharmaceutical development or as ligands in metal complexes. For instance, the synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure demonstrates the versatility of bromo- and chloro-isoquinoline derivatives in organic synthesis (Dumont & Slegers, 2010).

Antiproliferative Activity

Research into ruthenium(II)–arene complexes with substituted picolinato ligands, including bromo or chloro derivatives of picolinic acid or isoquinoline-3-carboxylic acid, revealed their potential antiproliferative activity against various human tumor cell lines. These findings suggest the potential of 7-Bromo-1-chloroisoquinoline-3-carboxylic acid derivatives in cancer treatment research (Ivanović et al., 2014).

Bromophenols and Tetrahydroisoquinolines

In the study of natural products, derivatives of tetrahydroisoquinolines, which are structurally related to 7-Bromo-1-chloroisoquinoline-3-carboxylic acid, have been identified in the red alga Rhodomela confervoides. These compounds exhibit unique chemical structures and potential biological activity, indicating the broad applicability of bromo- and chloro-isoquinoline derivatives in the discovery of new natural products (Ma et al., 2007).

Analytical Chemistry Applications

A novel bromoquinolinium reagent, designed for the analysis of carboxylic acids, demonstrates the importance of bromo- and chloro-isoquinoline derivatives in developing analytical methods. This reagent, suitable for HPLC-ESI-MS/MS analysis, showcases the utility of these compounds in enhancing the detection and analysis of biological carboxylic acids (Mochizuki et al., 2013).

Safety And Hazards

The compound has a GHS07 signal word “Warning” indicating that it may cause certain health hazards . Specific hazard statements are not provided in the search results .

Future Directions

The future directions for this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

7-bromo-1-chloroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-8(10(14)15)13-9(12)7(5)4-6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWFPCGEVIXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-chloroisoquinoline-3-carboxylic acid

CAS RN

1600878-07-6
Record name 7-bromo-1-chloroisoquinoline-3-carboxylic acid
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